Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count Comparison vs. 4-Chloro and 4-Trifluoromethyl Analogs
Among closely related 4-position-substituted analogs, the target compound displays a computed XLogP3 of 1.2, intermediate between the more lipophilic 4-trifluoromethyl analog (estimated XLogP3 ~2.1) and the less lipophilic 4-methoxy analog (estimated XLogP3 ~0.8) [1]. The hydrogen-bond acceptor count is 5, identical to the 4-chloro and 4-trifluoromethyl analogs, but the fluorine atom introduces stronger electronic effects that influence binding affinity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 4-trifluoromethyl analog: ~2.1; 4-methoxy analog: ~0.8 |
| Quantified Difference | ΔXLogP3 = -0.9 vs 4-CF3, +0.4 vs 4-OMe |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
Lipophilicity directly influences membrane permeability and bioavailability; an intermediate LogP is often preferred for oral drug candidates.
- [1] PubChem. Computed Properties for 4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CID 22582954) and structural analogs. https://pubchem.ncbi.nlm.nih.gov/. View Source
